molecular formula C20H23ClN2O2S B12702451 Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(2-methoxyphenyl)-2-(2-phenylethyl)-, monohydrochloride CAS No. 86346-87-4

Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(2-methoxyphenyl)-2-(2-phenylethyl)-, monohydrochloride

Katalognummer: B12702451
CAS-Nummer: 86346-87-4
Molekulargewicht: 390.9 g/mol
InChI-Schlüssel: ONFGFZNCTBOSAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(2-methoxyphenyl)-2-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazothiazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo(2,1-b)thiazole core through cyclization of appropriate intermediates.

    Substitution Reactions: Introduction of functional groups such as methoxyphenyl and phenylethyl through substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their potential as enzyme inhibitors or activators.

    Medicine: Explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Imidazo(2,1-b)thiazol-3-ol derivatives involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo(1,2-a)pyridines: Known for their diverse biological activities.

    Thiazolopyridines: Studied for their potential therapeutic effects.

    Benzimidazoles: Widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

Imidazo(2,1-b)thiazol-3-ol derivatives are unique due to their specific structural features and the presence of functional groups that confer distinct chemical and biological properties. This uniqueness makes them valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

86346-87-4

Molekularformel

C20H23ClN2O2S

Molekulargewicht

390.9 g/mol

IUPAC-Name

3-(2-methoxyphenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride

InChI

InChI=1S/C20H22N2O2S.ClH/c1-24-17-10-6-5-9-16(17)20(23)18(25-19-21-13-14-22(19)20)12-11-15-7-3-2-4-8-15;/h2-10,18,23H,11-14H2,1H3;1H

InChI-Schlüssel

ONFGFZNCTBOSAX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2(C(SC3=NCCN32)CCC4=CC=CC=C4)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.